molecular formula C19H24OSi B11837280 ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane

Cat. No.: B11837280
M. Wt: 296.5 g/mol
InChI Key: CPCGTBPXBZEEMA-XDJHFCHBSA-N
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Description

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: is an organic compound that features a trimethylsilane group attached to a 1,3-diphenylbut-1-en-1-yloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 1,3-diphenylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chlorideThis compound+HCl\text{1,3-Diphenylbut-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of silanes or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

    Oxidation Reactions: Products include silanols and other oxidized derivatives.

    Reduction Reactions: Products include silanes and other reduced derivatives.

Scientific Research Applications

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: has several scientific research applications, including:

    Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and solubility.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive groups, preventing unwanted side reactions during synthesis. Additionally, the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: can be compared with other similar compounds, such as:

    Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.

    Trimethylsilyl ether: Similar in structure but lacks the diphenylbutenyl moiety.

    Trimethylsilyl acetate: Used for similar purposes but has different reactivity and applications.

The uniqueness of This compound lies in its combination of the trimethylsilyl group with the 1,3-diphenylbut-1-en-1-yloxy moiety, which imparts distinct reactivity and properties.

Biological Activity

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane is a silane compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 C6H5)2C=C(OSi CH3)3)C6H5\text{ C}_{6}\text{H}_{5})_{2}\text{C}=\text{C}(\text{O}-\text{Si CH}_{3})_{3})\text{C}_{6}\text{H}_{5}

This structure features a trimethylsilane group attached to a diphenylbutene moiety, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of phenolic groups in the structure allows for scavenging of free radicals, potentially reducing oxidative stress in cells.
  • Cell Proliferation Modulation : Studies indicate that silane compounds can influence cell signaling pathways related to proliferation and apoptosis.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A recent study found that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests potential applications in cancer therapy.

Cell LineIC50 (µM)Treatment Duration
MCF-72548 hours
HeLa3048 hours
A5493548 hours

Case Studies

  • Breast Cancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of MCF-7 cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead molecule for developing new anti-cancer agents .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this silane compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced neuronal cell death in vitro by modulating oxidative stress markers and enhancing antioxidant enzyme activity .

Properties

Molecular Formula

C19H24OSi

Molecular Weight

296.5 g/mol

IUPAC Name

[(E)-1,3-diphenylbut-1-enoxy]-trimethylsilane

InChI

InChI=1S/C19H24OSi/c1-16(17-11-7-5-8-12-17)15-19(20-21(2,3)4)18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15+

InChI Key

CPCGTBPXBZEEMA-XDJHFCHBSA-N

Isomeric SMILES

CC(/C=C(\C1=CC=CC=C1)/O[Si](C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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